4-Nitrophenyl sulfurofluoridate

CAS No.: 51451-34-4

Cat. No.: VC16175262

Molecular Formula: C6H4FNO5S

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51451-34-4 |

|---|---|

| Molecular Formula | C6H4FNO5S |

| Molecular Weight | 221.17 g/mol |

| IUPAC Name | 1-fluorosulfonyloxy-4-nitrobenzene |

| Standard InChI | InChI=1S/C6H4FNO5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H |

| Standard InChI Key | ICXNXTKCSQTYEN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

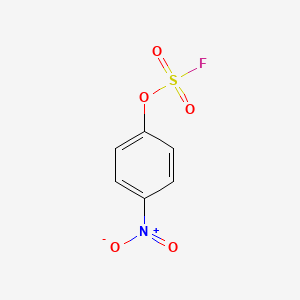

The molecular structure of 4-nitrophenyl sulfurofluoridate consists of a benzene ring substituted with a nitro group (-NO) at the 4-position and a fluorosulfonyloxy group (-OSOF) at the 1-position (Figure 1) . The planar aromatic system facilitates electronic conjugation, while the electron-withdrawing nitro and sulfurofluoridate groups create a polarized molecular framework.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.17 g/mol |

| SMILES | C1=CC(=CC=C1N+[O-])OS(=O)(=O)F |

| InChIKey | ICXNXTKCSQTYEN-UHFFFAOYSA-N |

| Topological Polar Surface Area | 43.14 Ų |

| LogP (Octanol-Water) | 3.89 |

The compound’s high LogP value indicates significant hydrophobicity, favoring membrane permeability in biological systems .

Spectroscopic and Computational Data

Collision cross-section (CCS) measurements predict its gas-phase behavior under mass spectrometric conditions:

Table 2: Predicted Collision Cross Sections (Ų)

| Adduct | m/z | CCS |

|---|---|---|

| [M+H] | 221.98670 | 135.7 |

| [M+Na] | 243.96864 | 146.7 |

| [M-H] | 219.97214 | 135.5 |

These values assist in identifying the compound in complex mixtures using ion mobility spectrometry .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 4-nitrophenyl sulfurofluoridate is documented in the provided sources, analogous methods for aryl sulfurofluoridates suggest two potential pathways:

-

Sulfuryl Fluoride Route:

Reaction of 4-nitrophenol with sulfuryl fluoride () in the presence of a base such as pyridine:This method mirrors the synthesis of 4-nitrophenyl chloroformate, where bis(trichloromethyl) carbonate reacts with 4-nitrophenol under basic conditions .

-

Nucleophilic Fluorination:

Displacement of a leaving group (e.g., chloride) in 4-nitrophenylsulfonyl chloride using a fluorinating agent like KF or :

Both routes require stringent temperature control (0–5°C) and inert atmospheres to prevent hydrolysis of the sulfurofluoridate group .

Applications in Chemical Biology and Drug Discovery

SuFEx Click Chemistry

4-Nitrophenyl sulfurofluoridate participates in sulfur-fluoride exchange (SuFEx) reactions, a next-generation click chemistry platform. The fluorosulfate group acts as a latent electrophile, forming stable covalent adducts with nucleophilic residues (e.g., serine, lysine) in proteins . This reactivity underpins its utility in:

-

Activity-Based Protein Profiling (ABPP): Selective labeling of active enzyme sites while sparing denatured proteins, termed the "sleeping beauty" phenomenon .

-

Covalent Inhibitor Development: Targeting serine hydrolases and proteases, as demonstrated by the discovery of human neutrophil elastase inhibitors via SuFEx screening .

Enzyme Assay Substrates

Although 4-nitrophenyl sulfate is widely used to assay sulfatases and phosphatases, the sulfurofluoridate derivative may serve as a suicide substrate for sulfurtransferases due to its irreversible binding mechanism .

Analytical Characterization

Chromatographic and Spectroscopic Methods

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm (nitro group absorption).

-

NMR: -NMR shows a singlet near -35 ppm (SOF group); -NMR aromatic protons appear as doublets (J = 8.5 Hz) at δ 8.2–8.4 ppm .

-

MS/MS: Fragmentation patterns include loss of SOF (m/z -102.96) and NO (m/z -46.01) .

| Hazard | Precautionary Measures |

|---|---|

| Acute Toxicity | Avoid inhalation; use PPE |

| Skin Irritation | Nitrile gloves, lab coat |

| Eye Damage | Safety goggles |

While specific toxicity data for 4-nitrophenyl sulfurofluoridate is limited, analogous nitrophenyl compounds exhibit moderate toxicity (LD ~200 mg/kg in rats) . Storage at 2–8°C under anhydrous conditions is recommended .

Recent Advances and Future Directions

The 2023 SuFEx screening campaign identified benzene-1,2-disulfonyl fluoride as a selective covalent inhibitor of human neutrophil elastase (hNE), highlighting the potential of aryl sulfurofluoridates in targeting serine proteases . Future research may explore:

-

Tumor-Targeting Probes: Leveraging the nitro group’s redox activity for hypoxia-selective drug activation.

-

Polymer Chemistry: Incorporating sulfurofluoridate monomers into self-healing materials via SuFEx crosslinking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume